Product packaging for Potassium N-methyldithiocarbamate(Cat. No.:CAS No. 137-41-7)

Potassium N-methyldithiocarbamate

Cat. No.: B085712
CAS No.: 137-41-7
M. Wt: 145.29 g/mol
InChI Key: DQRQIQZHRCRSDB-UHFFFAOYSA-M
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Description

Contextualization within Dithiocarbamate (B8719985) Chemistry and Applications

Potassium N-methyldithiocarbamate belongs to the dithiocarbamate class of compounds, which are characterized by the presence of a dithiocarbamate functional group (R₂NC(S)S⁻). These compounds are salts or esters of dithiocarbamic acid. The chemistry of dithiocarbamates is rich and varied, largely owing to the strong metal-chelating ability of the dithiocarbamate ligand through its two sulfur atoms. This property has led to their widespread use as pesticides, vulcanization accelerators in the rubber industry, and as ligands in coordination chemistry. nih.govherts.ac.uk this compound, as a simple salt of N-methyldithiocarbamic acid, serves as a fundamental example within this class and is a precursor to many of these applications. bcpcpesticidecompendium.org Its primary role in many contexts is linked to its decomposition product, methyl isothiocyanate (MITC). epa.govepa.gov

Historical Trajectories of Academic Inquiry

The investigation into dithiocarbamates dates back to the mid-20th century. This compound, and its more commonly studied sodium analogue metam (B94612) sodium, gained significant attention for their biocidal properties. In the United States, metam potassium was first registered for use as a fungicide, bacteriostat, and microbicide in 1973. epa.gov Its application expanded into food and feed crop uses as a soil fumigant in 1994. epa.gov Research has historically focused on its efficacy as a broad-spectrum soil sterilant, with extensive studies on its decomposition pathways in soil and water to understand the generation of the active fumigant, MITC. epa.govca.gov This has been a key area of academic and regulatory inquiry, driving research into its environmental fate and application methods. eastman.com

Overview of Research Paradigms and Key Areas

Contemporary research on this compound and related compounds follows several key paradigms:

Agricultural and Environmental Science: This remains the most dominant research area, focusing on its function as a soil fumigant. eastman.comnih.gov Studies investigate its nematicidal, fungicidal, herbicidal, and insecticidal properties. eastman.com A significant portion of this research is dedicated to understanding its degradation in various environmental conditions to optimize application and understand the behavior of its primary degradate, MITC. epa.govca.gov

Coordination Chemistry: The dithiocarbamate moiety is an excellent bidentate ligand, capable of forming stable complexes with a wide range of transition metals. Research in this area explores the synthesis, structure, and properties of these metal complexes, which have potential applications in materials science and catalysis. nih.gov

Synthetic Chemistry: Dithiocarbamates are versatile building blocks in organic synthesis. They can be used as precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, which are scaffolds of interest in medicinal chemistry. sciencescholar.usnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4KNS2 B085712 Potassium N-methyldithiocarbamate CAS No. 137-41-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;N-methylcarbamodithioate
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InChI

InChI=1S/C2H5NS2.K/c1-3-2(4)5;/h1H3,(H2,3,4,5);/q;+1/p-1
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InChI Key

DQRQIQZHRCRSDB-UHFFFAOYSA-M
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Canonical SMILES

CNC(=S)[S-].[K+]
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Molecular Formula

KC2H4NS2, C2H4KNS2
Record name POTASSIUM N-METHYLDITHIOCARBAMATE
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Related CAS

144-54-7 (Parent)
Record name Metam-potassium [ISO]
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DSSTOX Substance ID

DTXSID1034424
Record name Potassium N-methyldithiocarbamate
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Molecular Weight

145.29 g/mol
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Physical Description

Potassium n-methyldithiocarbamate appears as a concentrated aqueous solution. Clear orange liquid with a pungent rotten-egg odor., Concentrated aqueous solution: Clear orange liquid with a pungent odor of rotten eggs; [CAMEO]
Record name POTASSIUM N-METHYLDITHIOCARBAMATE
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CAS No.

137-41-7
Record name POTASSIUM N-METHYLDITHIOCARBAMATE
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Record name Potassium N-methyldithiocarbamate
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Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for N-Methyldithiocarbamates

The primary and most well-established method for synthesizing N-methyldithiocarbamates, including the potassium salt, involves the reaction of methylamine (B109427) with carbon disulfide. This reaction is typically carried out in an aqueous medium. The initial product is N-methyl dithiocarbamic acid, which is then neutralized with a suitable base to form the corresponding salt. In the case of potassium N-methyldithiocarbamate, potassium hydroxide (B78521) is used for neutralization.

A common industrial process for a related compound, metam-sodium (B1676331), involves mixing methylamine solution with carbon disulfide at a controlled temperature of 10-30°C for 2-3 hours to yield N-methyl dithiocarbamic acid. google.com This exothermic reaction requires careful temperature management. google.com Subsequently, a sodium hydroxide solution is added to neutralize the acid. google.com A similar principle applies to the synthesis of this compound, where potassium hydroxide would be substituted for sodium hydroxide.

The reaction can be summarized as follows: CH₃NH₂ + CS₂ → CH₃NHCSSH (N-methyl dithiocarbamic acid) CH₃NHCSSH + KOH → CH₃NHCSSK + H₂O (this compound)

Derivatization Strategies and Analog Synthesis

The chemical structure of this compound allows for various derivatization strategies to synthesize a range of analogs. These transformations are crucial for developing new compounds with specific properties and for analytical purposes.

One common derivatization involves the S-alkylation of the dithiocarbamate (B8719985) group. For instance, dithiocarbamate anions can be converted into their S-alkylated forms using reagents like iodomethane (B122720) or dimethyl sulfate. tandfonline.com This strategy has been employed for the analysis of dithiocarbamates by converting them into less polar derivatives suitable for chromatographic separation. tandfonline.com

Another approach involves the synthesis of bicyclo[3.1.0]hexane nucleoside analogs, such as North-methanocarba-thymidine (N-MCT). nih.gov The synthesis of the carbobicyclic pseudosugar precursor is a key step, which can then be used to construct various nucleosides with both natural and non-natural nucleobases. nih.gov This highlights the versatility of carbocyclic intermediates in generating a library of structurally related compounds. nih.gov

In Situ Generation and Reaction Kinetics

This compound is known to be unstable under certain conditions, readily decomposing in the environment. epa.gov Its primary and most significant transformation is its breakdown to form methyl isothiocyanate (MITC). epa.goveastman.com This decomposition is rapid, with studies on the related metam-sodium showing a half-life of approximately 23 minutes in aerobic soil. epa.gov

The rate of decomposition is influenced by several factors. It is known to slowly decompose in water, and this rate is increased upon dilution. nih.govnoaa.gov Acidification also significantly accelerates the decomposition process. nih.govnoaa.gov The decomposition in soil is a key aspect of its use in certain applications, as MITC is the active fumigant. epa.goveastman.com The soil must be left for a period of 2-4 weeks after treatment to allow for the complete breakdown of the compound, with the duration depending on soil type, temperature, and moisture. eastman.com

Advanced Spectroscopic and Chromatographic Characterization in Synthesis Research

A variety of advanced analytical techniques are employed to characterize this compound and its derivatives, ensuring purity and confirming structure during and after synthesis.

Chromatographic methods are central to the analysis of dithiocarbamates. High-performance liquid chromatography (HPLC) is a widely used technique. researchgate.netnih.govresearchgate.netepa.gov For instance, a method for determining N,N-dimethyldithiocarbamate in wastewater utilizes pre-column derivatization followed by HPLC with a variable wavelength ultraviolet detector. researchgate.net Reversed-phase liquid chromatography is also a common approach for the separation and determination of N-methylcarbamate pesticides in various matrices. nih.govresearchgate.netepa.gov To handle complex samples and achieve low detection limits, solid-phase extraction (SPE) is often used for pre-concentration and cleanup. nih.govresearchgate.net

Spectroscopic techniques play a vital role in the structural elucidation and quantification of these compounds. While specific spectroscopic data for this compound is not detailed in the provided search results, general principles of spectroscopic analysis would apply. Infrared (IR) spectroscopy would be used to identify functional groups such as N-H and C-S bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the molecular structure. Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is crucial for determining the molecular weight and fragmentation patterns, aiding in identification and quantification. researchgate.net For certain N-methylcarbamates, post-column derivatization to produce fluorescent compounds allows for highly sensitive fluorometric detection. epa.gov

Interactive Data Table: Analytical Methods for Dithiocarbamate Analysis

Analytical TechniqueAnalyte(s)MatrixKey Methodological Features
High-Performance Liquid Chromatography (HPLC) with UV DetectionN,N-dimethyldithiocarbamate (DMDC)WastewaterPre-column derivatization with I₂/KI solution. researchgate.net
Reversed-Phase Liquid ChromatographyNine N-methylcarbamate pesticidesDrinking WaterSolid-phase extraction (SPE) on LiChrolut EN for pre-concentration. nih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorometric DetectionN-methylcarbamatesSoil, Water, WastePost-column hydrolysis and derivatization with o-phthalaldehyde. epa.gov
Liquid Chromatography (LC) with UV DetectionDimethyldithiocarbamate (B2753861) (DMDTC) and Ethylenebisdithiocarbamate (EBDTC)GeneralS-alkylation with iodomethane or dimethyl sulfate. tandfonline.com

Mechanistic Studies of Decomposition and Activity

Hydrolytic and Photolytic Degradation Pathways

Potassium N-methyldithiocarbamate undergoes degradation through both hydrolysis and photolysis. These processes are critical in determining the compound's environmental fate and its mode of action. The primary and most significant breakdown product of this process is Methyl Isothiocyanate (MITC). nih.goveastman.com

The decomposition of this compound in the presence of water leads to the formation of Methyl Isothiocyanate (MITC). nih.govcapes.gov.br This conversion is a rapid process, with studies on the related sodium salt, metam-sodium (B1676331), showing a half-life of approximately 23 minutes in aerobic soil. nih.gov The decomposition is influenced by factors such as moisture, with dilution increasing the rate of decomposition. nih.gov Acidic conditions also promote the breakdown of the parent compound. nih.gov

Once formed, MITC is a volatile compound and is susceptible to further degradation, particularly through photolysis. nih.gov In the atmosphere, MITC degrades rapidly, which limits its persistence and potential for long-range transport. nih.gov The principal mechanism of its atmospheric removal is reaction with hydroxyl radicals. nih.gov

The decomposition of dithiocarbamates is a complex process influenced by various factors. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, studies on related metal dithiocarbamates provide some insight. The thermal decomposition of various transition metal dithiocarbamates has been shown to have activation energies ranging from 33.8 to 188.3 kJ mol⁻¹. nih.govresearchgate.net These studies also suggest that the decomposition process involves a rearrangement, as indicated by large negative values for the entropy of activation (ΔS#). nih.gov

The stability of dithiocarbamates is known to be pH-dependent, with increased stability observed under alkaline conditions. fu-berlin.de The rate of hydrolysis is generally faster under acidic conditions. researchgate.net For the related compound metam-sodium, the hydrolysis half-life has been reported to be 23.8 hours at pH 5, 180 hours at pH 7, and 45.6 hours at pH 9, all at 25°C. nih.gov Photodegradation of metam-sodium is rapid, with a reported quantum yield of 0.36 for the disappearance of the parent compound in near-UV light. nih.gov

Table 1: Decomposition Data for Related Dithiocarbamates

CompoundConditionParameterValueReference
Metam-sodiumAerobic soilHalf-life (t½)23 minutes nih.gov
Metam-sodiumHydrolysis (pH 5, 25°C)Half-life (t½)23.8 hours nih.gov
Metam-sodiumHydrolysis (pH 7, 25°C)Half-life (t½)180 hours nih.gov
Metam-sodiumHydrolysis (pH 9, 25°C)Half-life (t½)45.6 hours nih.gov
Metam-sodiumPhotodegradation (near-UV)Quantum Yield (Φ)0.36 nih.gov
Metal DithiocarbamatesThermal DecompositionActivation Energy (Ea)33.8 - 188.3 kJ mol⁻¹ nih.govresearchgate.net

This table presents data for related dithiocarbamate (B8719985) compounds to provide context for the decomposition of this compound.

Biochemical Transformation Pathways in Biological Systems

In biological systems, this compound and its primary breakdown product, MITC, undergo a series of transformations that are crucial to their biological activity. These pathways involve both enzymatic and non-enzymatic processes.

The primary enzymatic pathway for the metabolism of MITC involves conjugation with glutathione (B108866) (GSH), a key endogenous antioxidant. This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). nih.govnih.gov Studies have shown that several human GST isozymes, including GSTA1-1, GSTM1-1, GSTP1-1, and GSTM4-4, are capable of catalyzing the conjugation of MITC with GSH. nih.govnih.gov Among these, GSTM1-1 and GSTP1-1 have been identified as being particularly efficient catalysts for this reaction. nih.govnih.gov

The product of this conjugation is S-(N-methylcarbamoyl)glutathione. This initial conjugate can be further metabolized through the mercapturic acid pathway, leading to the formation of cysteine and N-acetylcysteine conjugates which can be excreted. researchgate.net

While GST-mediated conjugation is a major pathway, the involvement of other enzyme systems, such as cytochrome P450 (CYP), in the metabolism of this compound or MITC is less clearly defined. CYPs are known to be involved in the metabolism of a wide range of xenobiotics, but their specific role in this context requires further investigation. nih.govnih.gov

The high reactivity of MITC allows it to interact non-enzymatically with various biological nucleophiles. The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by amine and thiol groups present in amino acids and proteins. nih.govresearchgate.net

MITC has been shown to react with the amino acid residues cysteine and lysine (B10760008). researchgate.net The reaction with the thiol group of cysteine results in the formation of a dithiocarbamate adduct, while the reaction with the amine group of lysine forms a thiourea (B124793) linkage. nih.govresearchgate.net The reaction with thiols is noteworthy as it can be reversible, suggesting that the resulting adducts may act as a transport form of the reactive isothiocyanate. researchgate.net

These non-enzymatic reactions can lead to the formation of adducts with important macromolecules. For instance, MITC has been shown to form adducts with hemoglobin, a protein in red blood cells. nih.govosti.gov The N-terminal valine residues and cysteine residues within the hemoglobin molecule are known sites of adduction. nih.gov Furthermore, the potential for MITC to form adducts with DNA has been suggested, which could have significant biological implications. nih.govacs.org The formation of such adducts can alter the structure and function of these macromolecules.

Chemical Reactivity and Degradation

Reactions with Electrophiles and Oxidizing Agents

As a salt containing a nucleophilic sulfur species, this compound can react with various electrophiles. For instance, alkylation at the sulfur atom can lead to the formation of dithiocarbamate (B8719985) esters. It is also incompatible with strong oxidizing agents, peroxides, and acid halides. ca.gov

Applications in Scientific Research

The unique properties of Potassium N-methyldithiocarbamate make it a valuable tool in several areas of scientific research.

Toxicological and Ecotoxicological Mechanisms

Molecular and Cellular Mechanisms of Toxicity

The toxicity of Potassium N-methyldithiocarbamate is a multi-faceted process involving interactions with essential cellular components and the disruption of key signaling pathways.

A primary mechanism of toxicity for dithiocarbamates and their isothiocyanate metabolites involves their high reactivity towards sulfhydryl groups (-SH). These groups are crucial for the structure and function of many proteins, including a wide array of enzymes. nih.gov The electrophilic nature of MITC allows it to readily form covalent bonds with nucleophilic sulfhydryl groups in amino acid residues like cysteine. nih.gov

This interaction can lead to the inactivation of critical enzymes by altering their three-dimensional structure or blocking their active sites. nih.govnih.gov Research has shown that such interactions can inhibit enzymes essential for cellular function. While direct studies on this compound are specific, the principle of sulfhydryl group interaction is a well-established mechanism for related compounds. nih.govnih.gov

Glutathione (B108866) (GSH), a tripeptide containing a sulfhydryl group, is the most abundant non-protein thiol in cells and plays a central role in antioxidant defense and maintaining cellular redox homeostasis. nih.govnih.govmdpi.com It acts as a primary scavenger of reactive oxygen species (ROS) and is a cofactor for detoxifying enzymes like glutathione S-transferases. nih.govmdpi.com

The reactive metabolite of this compound, MITC, can deplete intracellular glutathione stores by forming GSH conjugates. mdpi.com This depletion disrupts the delicate balance between oxidants and antioxidants, leading to a state of oxidative stress. nih.gov An imbalance in the GSH/GSSG (oxidized glutathione) ratio is a key indicator of oxidative stress and can impair numerous cellular processes. nih.govmdpi.com The resulting oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, contributing significantly to cytotoxicity.

Mitochondria are central to cellular energy production and are also key regulators of programmed cell death, or apoptosis. nih.govnih.gov Mitochondrial dysfunction is a significant consequence of exposure to toxins that induce oxidative stress. nih.govnih.gov The depletion of glutathione and the increase in ROS can lead to the opening of the mitochondrial permeability transition pore, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov

The release of these factors can trigger a cascade of events leading to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov This process involves the cleavage of cellular proteins, DNA fragmentation, and ultimately, cell death. nih.gov Research has demonstrated that ROS-mediated mitochondrial dysfunction is a critical step in initiating apoptosis in cells exposed to certain toxins. nih.gov

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that functions as a sensor for a wide range of noxious stimuli, including reactive chemicals. nih.gov It is expressed in sensory neurons and other cell types and plays a role in nociception and inflammation. nih.govnih.gov

Isothiocyanates, such as the metabolite MITC, are known activators of TRPA1 channels. nih.gov The activation of these channels by electrophilic compounds leads to an influx of cations, primarily calcium (Ca2+), which can trigger various downstream signaling pathways. This can result in neurogenic inflammation and other physiological responses. The interaction with TRPA1 channels represents a receptor-mediated mechanism through which the breakdown product of this compound can exert its toxic effects.

Carcinogenesis Research and Tumorigenic Pathways

The carcinogenic potential of this compound is an area of significant regulatory and scientific interest. The primary evidence for its carcinogenicity comes from studies on its sodium salt, metam (B94612) sodium, which is considered toxicologically equivalent. ca.gov

The U.S. Environmental Protection Agency (EPA) has classified metam sodium, and by extension metam potassium, as "likely to be carcinogenic to humans". ca.gov This classification is based on findings from animal studies. ca.gov

A key study demonstrated a treatment-related increase in malignant angiosarcomas in both male and female mice. ca.gov Angiosarcomas are rare, aggressive cancers that originate from the endothelial cells lining blood vessels. The high incidence of these tumors in the study provides strong evidence of the carcinogenic potential of the compound. ca.gov

While the precise molecular pathways leading to tumor induction by this compound are not fully elucidated, the mechanisms described in the sections above likely play a contributing role. Chronic inflammation, persistent oxidative stress, and the potential for genotoxicity (DNA damage) resulting from glutathione depletion are all well-established factors that can contribute to the initiation and promotion of cancer. The role of potassium channels in tumor progression and their potential as therapeutic targets is also an active area of research. nih.gov

Interactive Data Tables

Table 1: Key Toxicological Mechanisms

MechanismDescriptionKey Cellular Target/ProcessConsequence
Enzyme Inhibition Covalent modification of sulfhydryl groups by the metabolite MITC.Enzymes with critical cysteine residues.Loss of protein function, disruption of metabolic pathways.
Redox Dysregulation Depletion of cellular glutathione (GSH) stores.Glutathione, redox balance.Oxidative stress, damage to lipids, proteins, and DNA.
Mitochondrial Dysfunction Induction of oxidative stress leading to mitochondrial damage.Mitochondria.Loss of membrane potential, release of pro-apoptotic factors, ATP depletion.
Receptor Activation Activation of TRPA1 channels by the metabolite MITC.TRPA1 ion channels on sensory neurons.Cation influx, neurogenic inflammation, pain sensation.
Carcinogenesis Induction of malignant tumors in animal studies.Endothelial cells (leading to angiosarcomas).Cancer development.

Studies on Angiosarcoma Development

Angiosarcomas are rare and aggressive cancers that originate from the cells lining blood vessels. In two-year drinking water studies involving CD-1 mice, administration of metam sodium led to the development of angiosarcomas in both male and female animals, with the liver and spleen being the primary organs affected. ca.gov Specifically, in female mice, there was a statistically significant increase in the incidence of angiosarcoma of the spleen at mid and high doses. ca.gov The incidence of liver angiosarcoma also showed an increase, although it was of borderline statistical significance. ca.gov In male mice, the incidence of these malignant tumors was notably high, reaching up to 52%. ca.gov

Due to these findings, California has listed metam potassium as a chemical known to the state to cause cancer under Proposition 65. ca.govca.gov The active degradate of both metam sodium and this compound is methyl isothiocyanate (MITC), which is responsible for the fumigant properties of these compounds. epa.govepa.gov

Table 1: Incidence of Angiosarcoma in Female CD-1 Mice

Organ Control Low Dose Mid Dose High Dose
Spleen 0/55 2/55 4/47* 5/52*
Liver 0/54 0/55 1/47 4/52

*Statistically significant increase (p<0.05)

Data sourced from OEHHA reports citing U.S. EPA findings.

Immunomodulatory Effects and Immunotoxicity

The immune system can be a target for toxicity by chemical agents. Studies on dithiocarbamates, the chemical class to which this compound belongs, have revealed potential immunomodulatory and immunotoxic effects.

Research on sodium methyldithiocarbamate (SMD), a similar compound, has shown effects on lymphoid organs in mice. One of the most prominent effects observed was a decrease in thymus weight. nih.gov The thymus is a primary lymphoid organ crucial for the development of T-cells. Thymic atrophy was also noted in rats treated with SMD, and they appeared to be more sensitive than mice, with a lower dose required to cause a 50% decrease in thymus weight. nih.gov In contrast, an increase in spleen weight was also reported in mice treated with SMD. nih.gov

The decomposition product of this compound, methyl isothiocyanate (MITC), is thought to be responsible for some of the observed immunological changes. nih.gov In studies with SMD, MITC was found to decrease thymus weight and cellularity and alter peripheral white blood cell populations in a manner similar to the parent compound. nih.gov However, MITC did not cause an increase in spleen weight or a decrease in natural killer (NK) cell activity, suggesting that the parent compound or a synergistic effect with its decomposition products may be responsible for these latter effects. nih.gov

Further research has indicated that sodium methyldithiocarbamate can suppress innate immunity. nih.gov It was found to decrease the production of pro-inflammatory cytokines like IL-12 while increasing the production of the anti-inflammatory cytokine IL-10 in mice. nih.gov This modulation of cytokine production was linked to the inhibition of MAP kinase activation. nih.gov Both SMD and its breakdown product, MITC, demonstrated these effects on cytokine production. nih.gov This alteration of the immune response was shown to have functional consequences, as mice treated with SMD had decreased survival rates when challenged with non-pathogenic E. coli, indicating a suppression of innate immunity. nih.gov

Hepatotoxicological Investigations and Hepatic Metabolism

The liver is a primary site for the metabolism of foreign compounds and is thus susceptible to toxicity. In a one-year study with beagle dogs administered metam sodium, signs of hepatotoxicity were observed. ca.gov These included elevated plasma alanine (B10760859) aminotransferase activities in high-dose females and microscopic changes in the liver, such as increased pigmentation in hepatocytes and Kupffer cells, and mononuclear cell infiltration. ca.gov More severe effects, including hepatocyte degeneration and necrosis, inflammation, and collapse of hepatic cords, were seen at higher doses in a 90-day study in dogs. ca.gov

Neurotoxicological Mechanisms and Behavioral Alterations

While specific studies on the neurotoxicological mechanisms of this compound are limited, research on related compounds and general mechanisms of neurotoxicity provide some insights. A sudden increase in extracellular potassium ions, which can occur in conditions like cerebral ischemia and brain trauma, has been shown to enhance neurotoxicity induced by bacterial endotoxin (B1171834) lipopolysaccharide in cell cultures. nih.gov This enhanced neurotoxicity is thought to be due to the augmentation of glial inflammatory responses. nih.gov

It is important to note that methamphetamine, a different chemical compound, is known to have significant neurotoxic effects, leading to cognitive and psychomotor impairments, and can induce neuronal apoptosis and glial activation in the brain. nih.gov However, the mechanisms of toxicity for methamphetamine are distinct from those of this compound.

Developmental and Reproductive Toxicology Studies

This compound is recognized as a developmental toxicant by the U.S. TRI (Toxics Release Inventory). pesticideinfo.org The California Department of Pesticide Regulation notes that adverse developmental, oncogenic, and genotoxic effects of metam sodium in laboratory animals prompted a human health risk assessment. ca.gov The U.S. EPA is requiring further data to evaluate developmental and reproductive hazards. epa.gov

Advanced Analytical Chemistry and Environmental Monitoring

Chromatographic Methods for Quantification and Speciation

The analysis of potassium N-methyldithiocarbamate, like other dithiocarbamates (DTCs), is challenging due to its low stability in both acidic and alkaline conditions and its poor solubility in water and organic solvents. tandfonline.com Consequently, analytical approaches are bifurcated into two main strategies: indirect analysis via a common breakdown product or direct analysis of the parent compound or its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the specific determination of DTCs, including this compound. These methods typically involve an extraction with an alkaline solution containing stabilizing agents, followed by a derivatization step to form a more stable and chromatographable compound.

A prominent technique involves the methylation of the dithiocarbamate (B8719985) molecule. For instance, a method utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been developed for the analysis of ten different DTCs. nih.gov In this process, the DTCs are extracted and partitioned, followed by a methylation step. nih.gov The resulting methylated derivatives are then analyzed by LC-MS/MS. nih.gov This strategy allows for the differentiation and quantification of individual DTCs, which is a significant advantage over indirect methods. tandfonline.com

Performance of these methods can be highly sensitive. In one study analyzing for dimethyldithiocarbamate (B2753861) (DMDC-methyl) in water, the limit of detection (LOD) and limit of quantification (LOQ) were reported as 0.061 µg/L and 0.21 µg/L, respectively, using LC-MS/MS. encyclopedia.pub The accuracy of such methods in complex matrices like beer, fruit juice, and malt (B15192052) has been demonstrated to be high, with recoveries ranging from 92.2% to 112.6%. nih.gov

LC-MS/MS is also crucial for analyzing metabolites in biological samples. A selective method was developed to determine S-(N, N-diethylcarbamoyl) glutathione (B108866) (carbamathione), a metabolite of the related compound disulfiram, in rat brain and plasma microdialysis samples. nih.gov This highlights the capability of LC-MS/MS to track the metabolic fate of dithiocarbamates in vivo. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is the most established technique for the routine analysis of dithiocarbamate fungicides. However, these methods are typically indirect, relying on the acid hydrolysis of the dithiocarbamate to a common moiety, carbon disulfide (CS₂), which is then measured. tandfonline.comthermofisher.com

The standard procedure involves digesting a sample in a sealed vial with a stannous chloride solution in hydrochloric acid at an elevated temperature (e.g., 80°C). thermofisher.comfda.gov.tw This reaction quantitatively converts any dithiocarbamates present into CS₂ gas. thermofisher.com The volatile CS₂ is then partitioned into an organic solvent in the headspace, such as isooctane, and an aliquot of this solvent is injected into the GC-MS for quantification. thermofisher.com

While reliable and widely used by regulatory and commercial laboratories, this "sum method" has a significant limitation: it measures the total amount of CS₂ generated and expresses the result as total dithiocarbamates, without distinguishing between the parent compounds (e.g., metam (B94612), ziram, thiram). tandfonline.comthermofisher.com This is a critical drawback as different DTCs have varying toxicological profiles. tandfonline.com Furthermore, some crops, like those from the Brassicaceae family (e.g., cabbage, broccoli), can naturally produce CS₂ during the hydrolysis process, potentially leading to false-positive results. thermofisher.com

The primary degradation product of this compound in the environment is methyl isothiocyanate (MITC). epa.govepa.gov GC is the standard analytical technique used to identify and quantify MITC residues in environmental samples, often with confirmation by mass spectrometry (MS). epa.gov

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, offers an alternative to GC for dithiocarbamate analysis. These methods aim to separate and quantify the intact dithiocarbamate or its stabilized form, thus allowing for speciation.

One approach involves extracting the sample with an alkaline solution containing a chelating agent like ethylenediaminetetraacetic acid (EDTA) and a stabilizer like cysteine. encyclopedia.pubmhlw.go.jp The EDTA chelates the metal ions associated with some DTCs, rendering them as soluble anions that can be separated chromatographically. tandfonline.com For instance, thiram (B1682883) has been successfully analyzed by direct injection with HPLC-UV after extraction with chloroform. encyclopedia.pub

Mixed-mode chromatography, which combines hydrophobic and ion-exchange properties in a single stationary phase, is particularly suitable for analyzing ionic and polar compounds like dithiocarbamates. helixchrom.comsielc.com Columns featuring stationary phases with both reverse-phase and ion-interaction capabilities can provide enhanced selectivity and resolution for these challenging analytes. helixchrom.com

Spectroscopic Techniques for Detection and Structural Analysis

Beyond mass spectrometry, which provides both detection and structural information when coupled with chromatography, traditional spectroscopic techniques are also employed, primarily for quantification. UV-Vis spectrophotometry represents a classic method for the indirect determination of dithiocarbamates.

Following the acid hydrolysis step that generates carbon disulfide (CS₂), the evolved gas is trapped in an absorbing solution, such as an ethanol (B145695) solution containing copper acetate (B1210297) and diethanolamine. encyclopedia.pub The reaction between CS₂ and the copper acetate complex leads to the formation of a yellow-colored complex, diethyldithiocarbamate-copper. encyclopedia.pub The intensity of this color, which is directly proportional to the amount of CS₂ produced, can be measured using a UV-Vis spectrophotometer at a specific wavelength to quantify the original dithiocarbamate content. encyclopedia.pub

Innovative Sample Preparation and Extraction Methodologies

Effective sample preparation is paramount for the accurate analysis of the labile this compound. The chosen methodology must prevent the compound's degradation before analysis. tandfonline.com

Key Extraction Strategies:

Acid Digestion/Hydrolysis: This is the foundational technique for indirect GC-MS analysis. Samples are heated with a strong acid (HCl) and a reducing agent (stannous chloride) to convert the dithiocarbamate to CS₂. thermofisher.comfda.gov.tw

Alkaline Extraction with Stabilization: To analyze the intact molecule or its specific derivatives, extraction is performed under alkaline conditions. A solution containing cysteine and EDTA is commonly used. encyclopedia.pubmhlw.go.jp Cysteine acts as an antioxidant, preventing oxidative degradation, while EDTA chelates metal ions, improving solubility and stability. tandfonline.comencyclopedia.pub

QuEChERS with Derivatization: The modern QuEChERS method has been adapted for dithiocarbamate analysis. This approach combines extraction and a cleanup step in one process. It is often paired with a derivatization step, such as methylation using methyl iodide, to create a stable derivative suitable for LC-MS/MS analysis. nih.govencyclopedia.pub

Sample Handling Precautions: Due to the compound's instability in the presence of plant enzymes and acidic juices, sample homogenization is often avoided. tandfonline.com Instead, samples are typically cut into small pieces just before extraction, or in some cases, a simple surface rinsing is deemed appropriate to minimize contact with internal plant tissues that could accelerate degradation. tandfonline.com

Below is a table summarizing various sample preparation techniques.

Technique Principle Target Analyte Subsequent Analysis Reference
Acid Digestion Hydrolysis in the presence of acid (HCl) and a reducing agent (SnCl₂) to form CS₂.Carbon Disulfide (CS₂)GC-MS thermofisher.com
Alkaline Extraction Extraction with a cysteine-EDTA solution to stabilize the dithiocarbamate anion.Intact DithiocarbamateHPLC, LC-MS encyclopedia.pubmhlw.go.jp
QuEChERS & Derivatization Acetonitrile extraction followed by dispersive SPE cleanup and methylation.Methylated DerivativeLC-MS/MS nih.gov
Solvent Extraction Extraction with an organic solvent like chloroform.Intact Dithiocarbamate (e.g., Thiram)HPLC-UV encyclopedia.pub

Environmental Residue Analysis and Biomonitoring Studies

Environmental monitoring and biomonitoring for this compound are complicated by its rapid degradation. In soil and water, it quickly breaks down to form its primary active degradate, methyl isothiocyanate (MITC). epa.govepa.gov Consequently, most environmental residue analyses focus on MITC rather than the parent compound.

MITC is highly volatile and soluble in water, giving it the potential to be mobile in soil and leach into groundwater. epa.govnationbuilder.com Its volatility also means that atmospheric monitoring is a key component of environmental surveillance in areas with high agricultural use. epa.gov Regulatory agencies have established air monitoring programs to assess bystander and occupational exposure to MITC following soil fumigation. epa.govca.gov

Biomonitoring studies assess human exposure by measuring the compound or its metabolites in biological samples like urine or blood. nih.govnih.gov Due to the rapid metabolism of dithiocarbamates, direct measurement of the parent compound is rare. Instead, analysis focuses on specific metabolites. For exposure to metam sodium (the sodium salt equivalent of this compound), studies in rats have identified major urinary metabolites including N-acetyl cysteine and cysteine conjugates. ca.gov The analysis of such metabolites in human urine, typically by LC-MS/MS, serves as a biomarker of exposure. nih.govca.gov

The table below presents findings from environmental and biomonitoring contexts.

Matrix Analyte Key Findings Analytical Method Reference
SoilMetam Sodium / MITCMetam sodium degrades rapidly to MITC (half-life of ~23 minutes in one study). MITC is very mobile in soil.GC-MS for MITC epa.gov
AirMITCAir monitoring programs are in place in high-use agricultural areas to assess ambient concentrations.Not specified, likely GC-based epa.govca.gov
Rat UrineMetam Sodium MetabolitesMajor metabolites identified as N-acetyl cysteine and cysteine conjugates after oral exposure.Not specified, likely LC-MS/MS ca.gov
Human UrinePesticide Metabolites (General)LC-MS/MS is a primary technique for the quantitative determination of pesticide metabolites as biomarkers of exposure.LC-MS/MS nih.gov

Research on Applications and Emerging Fields

Agricultural Science Research

Potassium N-methyldithiocarbamate is a widely utilized soil disinfectant valued for its broad-spectrum activity against a range of soil-borne pests and pathogens. eastman.comgoogle.com Its application is a key component in managing soil health and ensuring crop productivity in various agricultural systems.

Efficacy Studies in Soil-Borne Pest and Pathogen Management

Research has demonstrated the effectiveness of this compound in controlling a variety of agricultural pests. As a soil fumigant, it is used to manage fungi, insects, nematodes, and weeds. eastman.comepa.gov Its non-selective nature makes it a powerful tool for pre-plant soil treatment, creating a more favorable environment for crop growth. eastman.comgoogle.com

Efficacy studies have quantified the concentration of this compound required to control specific pathogens. For instance, in microcosm experiments, the 90% effective concentration (EC90) for controlling the fungi Fusarium oxysporum and Macrophomina phaseolina was determined to be 478 and 493 µmol kg⁻¹ of soil, respectively. The root-knot nematode Meloidogyne javanica was found to be highly sensitive, with an EC90 of 25 µmol kg⁻¹ of soil. The efficacy against various weed species has also been evaluated, with Chenopodium album being particularly susceptible (EC90 of 260 µmol kg⁻¹) and Geranium carolinianum and Medicago lupulina showing higher tolerance with EC90 values of 786 and 567 µmol kg⁻¹, respectively.

Efficacy of this compound Against Various Pests

Pest/PathogenTypeEffective Concentration (EC90)
Fusarium oxysporumFungus478 µmol kg⁻¹ soil
Macrophomina phaseolinaFungus493 µmol kg⁻¹ soil
Meloidogyne javanicaNematode25 µmol kg⁻¹ soil
Chenopodium albumWeed260 µmol kg⁻¹ soil
Geranium carolinianumWeed786 µmol kg⁻¹ soil
Medicago lupulinaWeed567 µmol kg⁻¹ soil

These studies underscore the importance of application rates in achieving effective pest control in diverse agricultural settings.

Mechanisms of Herbicide, Fungicide, Nematicide, and Insecticide Action

The biocidal activity of this compound is primarily attributed to its decomposition in moist soil to produce methyl isothiocyanate (MITC). eastman.comeastman.comthegoodscentscompany.com MITC is a volatile gas that acts as the primary fumigant. eastman.com

The proposed mechanism of action for MITC involves the inactivation of essential enzymes in target organisms by reacting with their sulfhydryl groups. This non-specific, multi-site inhibitory action disrupts cellular processes, leading to the death of the pest or pathogen. While the exact mechanisms are not fully understood, it is believed that MITC's electrophilic carbon atom readily reacts with nucleophilic components within the cells of fungi, nematodes, insects, and weed seeds.

Integrated Pest Management Strategies Incorporating Methyldithiocarbamates

This compound is a valuable tool in Integrated Pest Management (IPM) strategies. IPM aims to manage pests through a combination of techniques to minimize economic, health, and environmental risks. The use of this fumigant can significantly reduce the populations of target organisms before planting, which can then be followed by other control methods.

For example, soil fumigation with this compound can be combined with soil solarization. The fumigant weakens or reduces the pest population, making the subsequent solarization phase more effective. This integrated approach can provide longer-lasting pest control than either method used alone.

Materials Science and Nanotechnology Research

Biomedical and Pharmaceutical Research Investigations

Exploration of Anticancer Properties and Mechanisms

The investigation into the potential anticancer properties of this compound is a complex area, primarily due to the dual nature of dithiocarbamates, which have been studied for both their potential as therapeutic agents and their inherent toxicity. While this compound itself is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA), based on studies showing an increased incidence of malignant tumors in mice, the broader class of dithiocarbamates has attracted interest for its potential anticancer activities. nih.gov

Research into dithiocarbamates as anticancer agents has revealed that their mechanism of action is often linked to their ability to chelate metals, particularly copper. These dithiocarbamate-copper complexes can inhibit the proteasome, a key cellular component responsible for protein degradation. nih.gov The inhibition of the proteasome disrupts cellular homeostasis and can lead to apoptosis, or programmed cell death, in cancer cells. nih.gov This approach is seen as a potential targeted therapy that could offer a more specific and less toxic alternative to some conventional chemotherapeutic agents. nih.gov

Several dithiocarbamate (B8719985) derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. ca.gov For instance, some novel butenolide-containing dithiocarbamates have demonstrated significant anticancer activity. ca.gov Furthermore, bismuth dithiocarbamate complexes have shown promise in inducing apoptosis and overcoming chemoresistance in preclinical studies. nih.gov These findings suggest that while certain dithiocarbamates may be carcinogenic, others, through structural modification and complexation with metals, could be developed into effective anticancer drugs. ca.govnih.gov

It is crucial to distinguish between the established carcinogenic profile of specific compounds like this compound and the therapeutic potential of the broader dithiocarbamate class. The contrasting roles highlight the importance of structure-activity relationship studies in drug discovery and toxicology.

Table 1: Research on Anticancer Potential of Dithiocarbamate Derivatives

Dithiocarbamate Derivative/ComplexCancer Cell Lines TestedObserved EffectsPotential Mechanism of Action
Butenolide-containing dithiocarbamatesVariousGood anticancer activitiesNot specified
Bismuth dithiocarbamate (Bi-DTC) complexesVariousInduction of apoptosis, suppression of tumor growth, overcoming chemoresistanceNot fully delineated, but potent biological activity observed
Organotin (IV) dithiocarbamate compoundsVariousCytotoxic activitiesInhibition of enzymes, alteration of reactive oxygen species production, induction of apoptosis
Dithiocarbamate-copper complexesHuman cancer cellsPotent proteasome inhibitors, induction of tumor cell-specific apoptosisInhibition of the proteasome

Antiviral and Antimicrobial Activities

This compound is well-established as a broad-spectrum antimicrobial agent. ca.gov It is registered for use as a fungicide and bacteriostat in various agricultural and industrial applications. ca.govepa.gov Its antimicrobial efficacy stems from its decomposition into methyl isothiocyanate (MITC), which is the primary biocidal active ingredient. epa.govnih.gov

The antimicrobial mechanism of action of MITC is attributed to its ability to react with and inactivate essential enzymes in microorganisms. nih.gov Specifically, MITC targets sulfhydryl groups in proteins, disrupting their structure and function. nih.gov This non-specific mode of action affects multiple cellular processes, leading to the inhibition of growth and eventual death of the fungal or bacterial pathogens. nih.govnih.gov This multi-site activity is a key reason for its broad-spectrum efficacy. nih.gov

While the antibacterial and antifungal properties are well-documented and utilized in commercial applications, research into the specific antiviral mechanisms of this compound is less extensive. However, the general reactivity of its active metabolite, MITC, with proteins suggests a potential for inactivating viral proteins and enzymes necessary for replication. Some studies have explored the antiviral potential of dithiocarbamates more broadly, indicating that they can interfere with viral processes. nih.gov For example, research on other isothiocyanates has shown they can disrupt viral capsids and inhibit viral binding to host cells. nih.gov

Table 2: Antimicrobial Spectrum of this compound and its Active Metabolite (MITC)

Organism TypeExamples of Targeted OrganismsApplication
FungiVarious plant pathogenic fungiAgricultural soil fumigant
BacteriaVarious soil-borne bacteriaAgricultural soil fumigant, industrial biocide
NematodesPlant-parasitic nematodesAgricultural soil fumigant
InsectsSoil-dwelling insectsAgricultural soil fumigant
WeedsGerminating weed seedsHerbicide

Potential in Tuberculosis and Alzheimer's Disease Research

Currently, there is no direct research evidence linking this compound to the treatment or study of Tuberculosis or Alzheimer's disease. However, some indirect lines of research suggest potential, albeit speculative, areas for future investigation.

In the context of Tuberculosis , research has highlighted the critical role of potassium homeostasis for the survival and pathogenesis of Mycobacterium tuberculosis, the causative agent of the disease. Studies have shown that the bacterium has a distinct transcriptional response to changes in environmental potassium levels and that disrupting its potassium uptake systems can impair its ability to colonize a host. mdpi.com This suggests that targeting potassium transport or homeostasis in M. tuberculosis could be a novel therapeutic strategy. While this does not directly involve this compound, the compound's influence on the ionic environment could be a distant point of interest for researchers exploring such avenues.

Regarding Alzheimer's disease , the potential connections are even more indirect and cautionary. Some epidemiological studies have suggested a possible association between exposure to certain pesticides, including fumigants, and an increased risk of developing neurodegenerative diseases like Alzheimer's. This raises concerns about the potential neurotoxicity of compounds like this compound. Conversely, other research has pointed to the dysregulation of metal ions and potassium in the brains of Alzheimer's patients. nih.gov The metal-chelating properties of dithiocarbamates, as a class of compounds, are being explored in various contexts, but any potential therapeutic application for Alzheimer's would require extensive research to navigate the complex and potentially contradictory roles of these chemicals.

It is important to emphasize that these are not established areas of research for this compound and are based on broader biological concepts rather than specific studies on the compound itself.

Environmental Remediation and Heavy Metal Sequestration Research

The chemical properties of dithiocarbamates, including this compound, make them effective agents for environmental remediation, particularly in the sequestration of heavy metals. The dithiocarbamate functional group is a powerful chelating agent, meaning it can form stable complexes with a variety of metal ions. taylorandfrancis.com This property is harnessed in wastewater treatment and other environmental cleanup applications to remove toxic heavy metals. taylorandfrancis.comthegoodscentscompany.com

Research has demonstrated that various dithiocarbamate derivatives can efficiently precipitate heavy metals from industrial wastewater. nih.gov The two sulfur atoms in the dithiocarbamate structure act as soft donor atoms, showing a strong affinity for soft acid metal ions like cadmium, lead, mercury, and copper. The resulting metal-dithiocarbamate complexes are often insoluble and can be easily separated from the water through filtration or sedimentation. thegoodscentscompany.com

Studies have explored the use of different dithiocarbamate-based materials for heavy metal removal, including soluble polymers and modified adsorbents. For instance, novel dithiocarbamate surfactant derivatives have been synthesized and shown to have a high adsorption capacity for metals such as manganese, zinc, and lead in wastewater. nih.gov The efficiency of metal removal can be influenced by factors such as the pH of the solution and the specific structure of the dithiocarbamate used. nih.gov

Table 3: Efficacy of Dithiocarbamate-Based Agents in Heavy Metal Sequestration

Dithiocarbamate AgentTarget Heavy MetalsApplication/MediumKey Findings
Sodium dimethyldithiocarbamate (B2753861) (DTC)Copper, Nickel, ZincPlating rinsewaterEffective precipitation over a wide pH range
Dithiocarbamate surfactant derivative (DTC-SDS)Manganese (Mn²⁺), Zinc (Zn²⁺), Lead (Pb²⁺)WastewaterHigh adsorption capacity and removal rates
Amine-modified dithiocarbamatesZinc, Nickel, CopperWastewaterSuccessful removal at low pH, with higher efficiency for copper
General DithiocarbamatesVarious transition metals (e.g., Cu, Pd, Fe, Ni)Organic reaction mediaCan reduce metal concentrations to ≤10 ppm

Regulatory Science and Risk Assessment Research

The regulatory science pertaining to potassium N-methyldithiocarbamate is a comprehensive field focused on understanding and mitigating potential risks to human health and the environment. This body of research is critical for establishing guidelines and safety measures for its use as a soil fumigant. A primary focus of this research is on its main decomposition product, methyl isothiocyanate (MITC), which is responsible for its fumigant properties. regulations.goveastman.com

Q & A

Q. What are the standard synthesis protocols for Potassium N-methyldithiocarbamate, and which spectroscopic methods are most effective for its characterization?

Answer: this compound is synthesized by reacting methylamine with carbon disulfide in the presence of potassium hydroxide. The reaction typically proceeds under controlled pH (9–11) and temperature (20–25°C) to optimize yield. For characterization:

  • FTIR Spectroscopy : Identifies functional groups (e.g., C=S stretching at ~950–1250 cm⁻¹ and N–C=S vibrations at ~1450–1550 cm⁻¹) .
  • NMR Spectroscopy : <sup>1</sup>H NMR confirms methyl group protons (~2.5–3.0 ppm), while <sup>13</sup>C NMR detects thiocarbamate carbons .
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular ion peaks (e.g., [K(C2H4NS2)]<sup>+</sup> at m/z 161) .

Q. What are the primary environmental degradation pathways of this compound in soil systems?

Answer: The compound hydrolyzes in soil to form methyl isothiocyanate (MITC), a volatile degradation product with biocidal properties. Key pathways include:

  • Abiotic degradation : Dominant in acidic soils (pH <6), producing MITC and sulfur byproducts .
  • Microbial degradation : Soil bacteria (e.g., Pseudomonas spp.) metabolize the compound into less toxic thioureas under neutral to alkaline conditions .
  • Field studies : Degradation half-lives range from 2–7 days, influenced by soil organic matter and moisture .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s impact on soil microbial communities while minimizing confounding variables?

Answer:

  • Controlled microcosm studies : Use sterile soil amended with this compound at field-relevant concentrations (e.g., 50–200 mg/kg). Monitor microbial biomass via phospholipid fatty acid (PLFA) analysis and enzyme activity assays (e.g., dehydrogenase, urease) .
  • Field trials : Compare fumigated vs. non-fumigated plots, sampling at multiple depths (0–30 cm). Use high-throughput 16S rRNA sequencing to assess shifts in bacterial and fungal diversity .
  • Controls : Include soil moisture, temperature, and organic carbon content as covariates in statistical models .

Q. How can contradictions in data on microbial toxicity (e.g., suppression vs. resilience) be resolved?

Answer:

  • Meta-analysis : Aggregate data from lab and field studies to identify trends. For example, microbial recovery post-fumigation is faster in organically rich soils .
  • Multivariate statistics : Apply redundancy analysis (RDA) or PERMANOVA to distinguish treatment effects from environmental variables .
  • Functional gene profiling : Quantify genes involved in nitrogen cycling (e.g., amoA, nirK) to link structural changes to ecosystem impacts .

Q. What advanced analytical methods are recommended for quantifying trace residues of this compound and its metabolites in environmental samples?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Detect MITC at m/z 73.1 (quantifier ion) .
  • Isotope Dilution : Spike samples with deuterated MITC (d3-MITC) as an internal standard to correct for matrix effects .
  • Validation : Achieve limits of detection (LOD) <0.1 µg/kg via recovery tests (85–115%) and inter-day precision checks (RSD <10%) .

Methodological Considerations

Q. What strategies optimize the compound’s stability during storage and handling in laboratory settings?

Answer:

  • Storage : Keep in airtight containers under inert gas (N2) at –20°C to prevent oxidation .
  • Solubility : Prepare fresh solutions in deoxygenated water (pH 9–10) to minimize hydrolysis .

Q. How can researchers address ethical and safety concerns in studies involving this compound?

Answer:

  • Safety protocols : Use fume hoods and PPE (gloves, respirators) to mitigate exposure to MITC vapors .
  • Environmental ethics : Conduct field trials in isolated areas to prevent groundwater contamination; monitor MITC levels in adjacent water sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.